![molecular formula C16H15N3OS B2811826 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide CAS No. 1020967-98-9](/img/structure/B2811826.png)

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

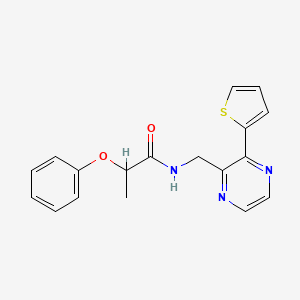

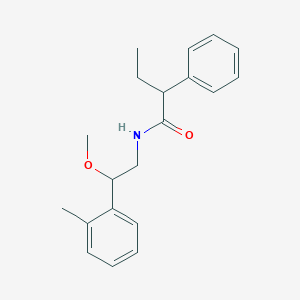

“N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide” is a novel small molecule compound. It is a derivative of thiazolo[4,5-b]pyridine , a class of compounds known for their diverse biological activity and clinical applications .

Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridine derivatives, like the one , involves [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . The structures of the synthesized compounds are established by spectral data and a single-crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “this compound” is determined by techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .Aplicaciones Científicas De Investigación

Radiolabeled Angiotensin II Antagonist for Imaging

A study developed [11C]L-159,884, a radiolabeled, nonpeptide angiotensin II antagonist, for imaging angiotensin II, AT1 receptors. This compound showcases the utility of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide derivatives in diagnostic imaging, providing insights into receptor distribution and function (Hamill et al., 1996).

Thiazolothiazole Fluorophores

Research on thiazolothiazole fluorophores, including derivatives of this compound, highlighted their strong fluorescence and reversible electrochromism. These materials are attractive for multifunctional optoelectronic applications, electron transfer sensing, and photochemical studies due to their distinctive and reversible color changes and strong fluorescent emission properties (Woodward et al., 2017).

Antibacterial Activity and Mechanism Investigation

Another study synthesized 1,3,4-oxadiazole thioether derivatives, incorporating the this compound structure, to investigate their antibacterial activities. These derivatives demonstrated potent antibacterial properties, offering a foundation for developing new antibacterial agents (Song et al., 2017).

Novel Benzamide Derivatives Synthesis

Research into 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides, through a one-pot synthesis involving this compound, highlighted a method with advantages such as good yields, environmental friendliness, and mild conditions. This study underscores the chemical versatility and potential for further functional modification of this compound (Satyanarayana et al., 2021).

Mecanismo De Acción

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .

Mode of Action

It’s known that thiazolo[4,5-b]pyridines exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, indicating that they likely interact with multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Propiedades

IUPAC Name |

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-9-6-4-5-7-12(9)15(20)19-16-18-14-13(21-16)10(2)8-11(3)17-14/h4-8H,1-3H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARRHLUIFKOSLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2811747.png)

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2811751.png)

![4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2811754.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2811756.png)

![N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide](/img/structure/B2811759.png)

![1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one](/img/structure/B2811760.png)

![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2811761.png)

![3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2811763.png)